REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[SH:15][CH:16]([CH3:20])[C:17](O)=[O:18].C(=O)([O-])[O-].[NH4+:25].[NH4+]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[NH:25][C:17](=[O:18])[CH:16]([CH3:20])[S:15]2)[CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12] |f:2.3.4|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
SC(C(=O)O)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a Dean-Stark apparatus
|
Type
|
CUSTOM
|
Details
|
the thus distilled water was removed
|
Type
|
CUSTOM
|
Details
|
The crystals which separated out from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
after reaction
|
Type
|
TEMPERATURE
|
Details
|
on cooling the reaction mixture
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from benzene
|
Type
|
CUSTOM
|
Details
|
to give 22.2 g of colourless and aciculates melting at 133° to 134° C. in a yield of 78%
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C1SC(C(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |